molecular formula C17H19N5O B3810782 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]-6-methylpyrimidin-2-amine

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]-6-methylpyrimidin-2-amine

Cat. No. B3810782
M. Wt: 309.4 g/mol
InChI Key: PNPTWYMDVMENIJ-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole-based ligands can be synthesized via the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with the appropriate primary amine . Other synthesis methods include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds typically includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .


Chemical Reactions Analysis

Reactions of pyrazole-based compounds with primary amines can lead to the formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, (3,5-Dimethyl-1H-pyrazol-4-yl)methanol, is a liquid at room temperature .

Mechanism of Action

While the specific mechanism of action for “4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]-6-methylpyrimidin-2-amine” is not available, pyrazole-bearing compounds are known for their diverse pharmacological effects .

Future Directions

Pyrazole-based compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)-4-methoxyphenyl]-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-10-8-15(20-17(18)19-10)14-6-5-13(23-4)9-16(14)22-12(3)7-11(2)21-22/h5-9H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPTWYMDVMENIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=C(C=C2)OC)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]-6-methylpyrimidin-2-amine

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